
6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester
Overview
Description
6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a complex organic compound featuring a dihydroisoquinoline core with two methoxy groups at positions 6 and 7 and a tert-butyl ester at position 2. The methoxy substituents contribute to electronic effects, improving solubility and influencing binding interactions in pharmacological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis of Boc-protected compounds by ensuring precise control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group once the Boc group is removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: TFA or HCl in dichloromethane or methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester primarily involves the protection of the amine group. The Boc group is introduced through nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological activities of the target compound and its analogs:
Key Findings
Steric Effects: The tert-butyl group in the target compound enhances stability compared to ethyl or methyl esters in analogs like 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester. However, this steric bulk may limit reactivity in nucleophilic substitution reactions .
This contrasts with non-methoxy analogs such as 2,7(1H)-Isoquinolinedicarboxylic acid tert-butyl ester, which lack such electronic tuning .
Biological Activity: While the quinoline derivative () exhibits antitumor activity, the isoquinoline core in the target compound may favor neuroprotective effects due to structural alignment with neurotransmitter receptors .
Synthetic Utility : Compounds like [CAS 170097-67-3] () share high structural similarity but differ in carboxylic acid positioning, highlighting the importance of substituent placement in directing reactivity .
Discussion of Divergences and Contradictions
- Antitumor vs. Neuroprotective Effects: notes that 6-methoxy-substituted isoquinoline derivatives exhibit antitumor activity, while associates the target compound’s methoxy groups with neuroprotection. This suggests that bioactivity depends on both core structure (quinoline vs. isoquinoline) and substituent positioning .
- Reactivity Trade-offs : Although the tert-butyl group improves stability (), it may reduce catalytic efficiency in reactions requiring planar transition states, as seen in synthetic pathways for bicyclic analogs () .
Biological Activity
6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various studies.
Synthesis
The synthesis of isoquinoline derivatives typically involves several chemical reactions. For instance, the diastereoselective synthesis of related compounds has been documented, showcasing methods that yield high purity and selectivity . The synthesis process often employs chiral auxiliaries and specific reagents to achieve desired stereochemistry.
Biological Activity
The biological activity of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline derivatives has been explored in various contexts:
1. Neuroprotective Effects
Research indicates that certain isoquinoline derivatives possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Compounds similar to 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline have shown dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in AD treatment . For example, a derivative demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibitory activity.
2. Antiviral Activity
Isoquinoline derivatives have also been evaluated for antiviral properties. Some compounds exhibit significant inhibition against viral replication mechanisms. For instance, certain synthesized isoquinolines showed protective effects on cells exposed to viral infections, with activity correlating with exposure time .
3. Antitumor Properties
Preliminary studies suggest that isoquinoline derivatives may possess antitumor activity. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro .
Case Studies
Several studies highlight the biological efficacy of isoquinoline derivatives:
Study | Compound Tested | Biological Activity | IC50 Values |
---|---|---|---|
Compound 3e | AChE Inhibition | 0.28 µM | |
Compound 3e | MAO-B Inhibition | 0.34 µM | |
Various Isoquinolines | Antiviral Activity | Varies |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Inhibition of Enzymatic Activity : The ability to inhibit AChE and MAOs contributes significantly to their neuroprotective effects.
- Cellular Interactions : Isoquinoline derivatives may interact with cellular pathways that regulate apoptosis and proliferation in cancer cells.
- Antiviral Mechanisms : These compounds may disrupt viral replication processes by targeting specific viral enzymes or host cell receptors.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester?
- Methodological Answer : The synthesis typically involves alkylation and esterification steps. For example, in analogous bicyclic systems, cesium carbonate in DMF is used as a base for alkylation due to its mild reactivity and ability to minimize side reactions. After alkylation with iodomethane, acidolysis with HCl in 1,4-dioxane removes protecting groups efficiently . Key parameters include maintaining a nitrogen atmosphere to prevent oxidation and using sequential extraction (e.g., ethyl acetate with sodium bicarbonate washes) to isolate intermediates.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming stereochemistry in bicyclic systems. For example, in related aza-bicycloheptane derivatives, NOE correlations between methoxy protons and adjacent bridgehead hydrogens confirm spatial proximity, ruling out racemization . High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., using a Chiralpak IA column) further validate enantiomeric excess.
Q. What solvents and conditions are suitable for stabilizing the ester group during purification?
- Methodological Answer : Avoid protic solvents (e.g., methanol) during purification to prevent ester hydrolysis. Instead, use aprotic solvents like toluene for azeotropic drying . Silica gel chromatography with ethyl acetate/hexane (1:4) gradients is effective for isolating tert-butyl esters without decomposition .
Advanced Research Questions
Q. How do steric effects influence the reactivity of the tert-butyl ester in catalytic hydrogenation?
- Methodological Answer : The bulky tert-butyl group impedes access to the ester carbonyl, requiring tailored catalysts. For example, rhodium complexes (e.g., [Rh(CO)₂Cl]₂) with electron-donating ligands (PPh₃) enhance regioselectivity in similar systems by reducing steric hindrance . Kinetic studies under hydrogen pressure (1–5 atm) and low temperatures (0–5°C) further suppress unwanted side reactions like over-reduction .
Q. What strategies resolve contradictions in reported LogP values for structurally analogous esters?
- Methodological Answer : Discrepancies in LogP values (e.g., 0.0498–2.1686 for related esters ) arise from measurement methods (shake-flask vs. computational). To reconcile data, use reverse-phase HPLC with calibrated standards (e.g., pyrazine-2,3-dicarboxylic acid dimethyl ester as a reference) . Molecular dynamics simulations (e.g., using COSMO-RS) can model solvent interactions and predict partition coefficients more accurately .
Q. How can computational modeling predict byproduct formation during esterification?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states leading to byproducts like lactones or dimerized esters. For example, in tert-butyl ester syntheses, intramolecular cyclization is favored when the activation energy for ester carbonyl attack drops below 25 kcal/mol . Mitigation involves lowering reaction temperatures (<40°C) and using bulky bases (e.g., DIPEA) to sterically block cyclization pathways .
Q. Key Research Findings
- Stereochemical Stability : The tert-butyl ester’s rigidity prevents epimerization under basic conditions, critical for retaining enantiomeric integrity in medicinal chemistry applications .
- Byproduct Mitigation : Computational modeling identifies tert-butyl groups as effective steric shields, reducing lactonization by 40% compared to methyl esters .
- Contradiction Resolution : Discrepancies in physicochemical data (e.g., LogP) are resolved by cross-validating experimental and computational methods, ensuring reproducibility in formulation studies .
Properties
IUPAC Name |
6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJLRHSUVTZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588747 | |
Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-26-1 | |
Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.